

A Technical Guide to the Natural Source of 11-O-Methylpseurotin A

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Compound of Interest

Compound Name: 11-O-Methylpseurotin A

Cat. No.: B15609503

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the natural sources, isolation, biosynthesis, and biological activity of **11-O-Methylpseurotin A**, a fungal metabolite of interest for its unique chemical structure and biological properties.

Natural Sources of 11-O-Methylpseurotin A

11-O-Methylpseurotin A is a secondary metabolite produced by specific fungal species. To date, it has been primarily isolated from two main genera: *Aspergillus* and *Sporothrix*.

- *Aspergillus fumigatus*: A marine-derived strain of this ubiquitous fungus has been identified as a producer of **11-O-Methylpseurotin A**.^[1] *Aspergillus fumigatus* is a well-known and prolific source of a wide array of bioactive secondary metabolites.
- *Sporothrix* sp.: The compound was also originally isolated from a species of *Sporothrix*.^[2]

Interestingly, the production of **11-O-Methylpseurotin A** can be influenced by microbial interactions. Co-cultivation of certain fungal isolates with bacteria has been shown to induce its biosynthesis.

Quantitative Data

Quantitative yield data for **11-O-Methylpseurotin A** from fungal fermentations are not extensively reported in the available literature.^[3] The production of secondary metabolites is

often highly dependent on the specific fungal strain, culture conditions, and extraction methods. The following table summarizes the available information on the producing organisms and co-isolated pseurotins.

Compound	Producing Organism	Reported Co-isolated Pseurotins
11-O-Methylpseurotin A	Aspergillus fumigatus (marine-derived)	Pseurotin A
11-O-Methylpseurotin A	Sporothrix sp.	Not specified
11-O-Methylpseurotin A	Fungal isolate MR2012 (in co-culture)	Pseurotin G, Terezine D

Experimental Protocols

The following is a generalized protocol for the isolation and purification of **11-O-Methylpseurotin A** from a fungal culture, based on described methodologies for pseurotins and other fungal metabolites.

Fungal Fermentation

- Inoculation and Culture:** A pure culture of the producing fungal strain (e.g., *Aspergillus fumigatus*) is used to inoculate a suitable liquid fermentation medium. A typical medium might consist of a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.
- Incubation:** The culture is incubated under controlled conditions of temperature (typically 25-30°C) and agitation (e.g., 150-200 rpm) for a period of several days to weeks to allow for fungal growth and the production of secondary metabolites.

Extraction of Fungal Metabolites

- Harvesting:** The fungal biomass (mycelium) is separated from the culture broth by filtration or centrifugation.

- **Solvent Extraction:** Both the mycelium and the culture filtrate are extracted with an organic solvent, typically ethyl acetate (EtOAc) or methanol (MeOH), to partition the secondary metabolites from the aqueous and solid phases. This process is often repeated multiple times to ensure complete extraction.
- **Concentration:** The organic solvent extracts are combined and concentrated under reduced pressure (e.g., using a rotary evaporator) to yield a crude extract.

Purification

- **Chromatography:** The crude extract is subjected to a series of chromatographic techniques to isolate **11-O-Methylpseurotin A**. This typically involves:
 - **Column Chromatography:** Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane, ethyl acetate, methanol) to separate compounds based on polarity.
 - **High-Performance Liquid Chromatography (HPLC):** Further purification is achieved using reversed-phase HPLC with a suitable solvent system (e.g., acetonitrile/water or methanol/water).

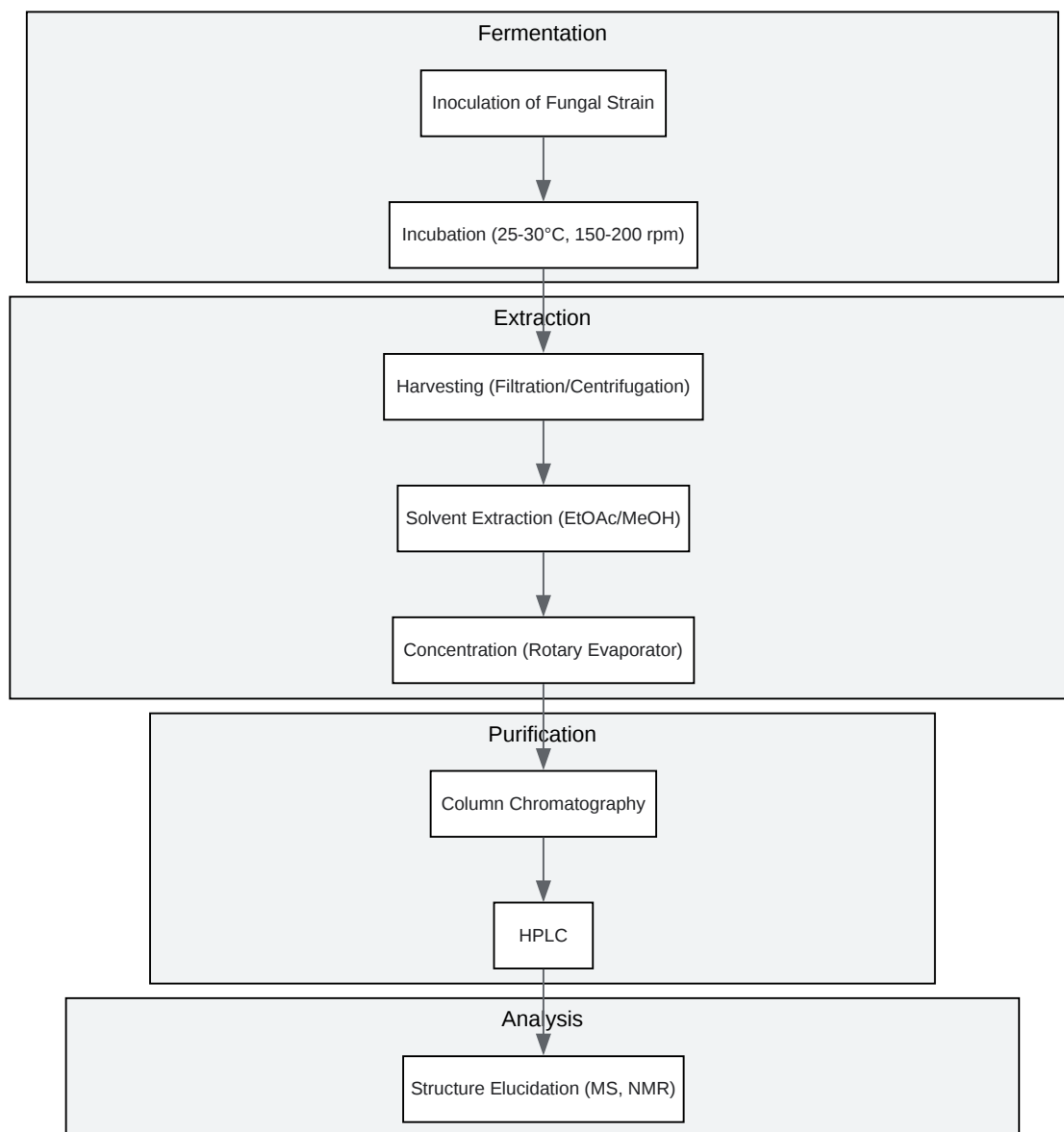
Structure Elucidation

The structure of the purified compound is confirmed using spectroscopic methods, including:

- **Mass Spectrometry (MS):** To determine the molecular weight and elemental composition.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to elucidate the detailed chemical structure.

Mandatory Visualizations

Experimental Workflow for Isolation

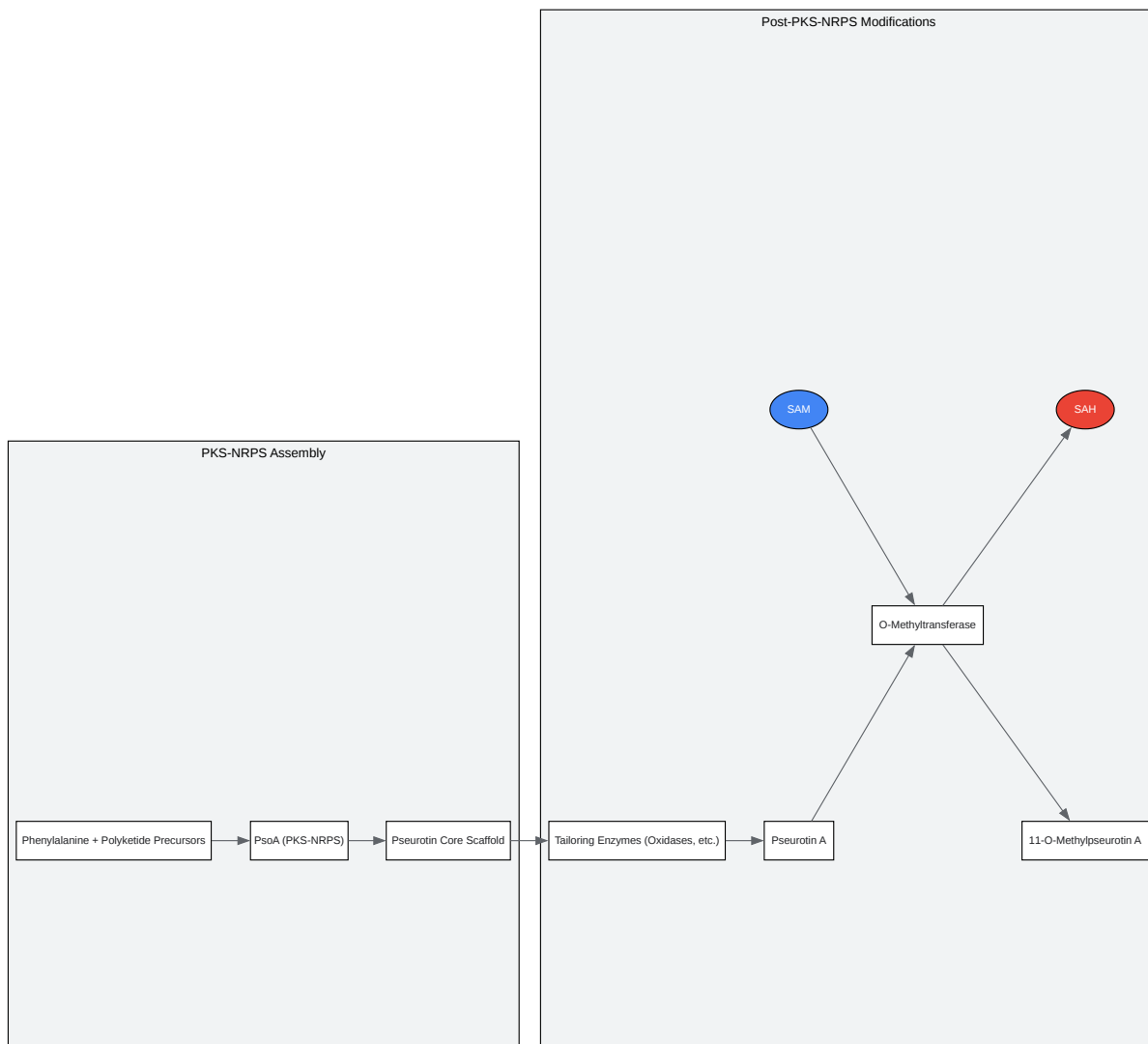


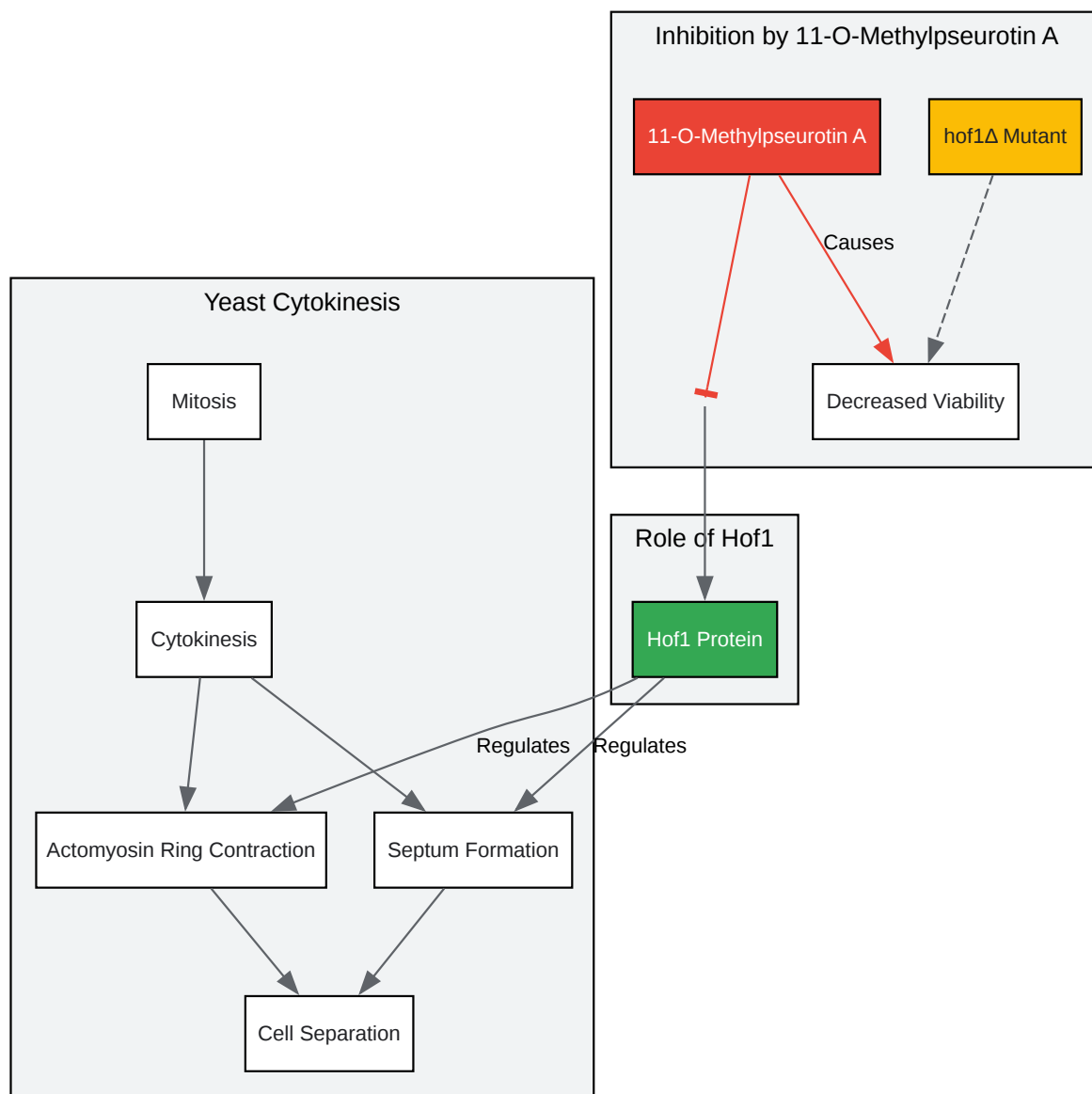
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Caption: Generalized experimental workflow for the isolation of **11-O-Methylpseurotin A**.

Proposed Biosynthetic Pathway

11-O-Methylpseurotin A belongs to the pseurotin family of fungal metabolites, which are biosynthesized through a mixed polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway.^[4] The core structure is assembled by the hybrid enzyme PsoA.^{[4][5]} Subsequent tailoring enzymes, including oxidases and methyltransferases from the pso gene cluster, modify this core to generate the diverse array of pseurotin derivatives.^[4] The formation of **11-O-Methylpseurotin A** is proposed to be a late-stage modification of pseurotin A, involving the enzymatic O-methylation of the hydroxyl group at the C-11 position. This reaction is catalyzed by a specific O-methyltransferase, which utilizes S-adenosyl methionine (SAM) as the methyl group donor.





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